molecular formula C14H16N2O3S2 B3005888 N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 1351609-51-2

N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No. B3005888
CAS RN: 1351609-51-2
M. Wt: 324.41
InChI Key: JGDRGPNSNBSLPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-(thiophen-2-ylmethyl)oxalamide is a compound that falls within the class of oxalamides, which are characterized by the presence of the oxalamide functional group. This particular molecule is unsymmetrically substituted, meaning that the two nitrogen atoms in the oxalamide moiety are bonded to different substituents, each containing a thiophene ring, a sulfur-containing heterocycle known for its aromaticity and electronic properties.

Synthesis Analysis

The synthesis of unsymmetrically substituted N-aryl oxalamides, which are structurally related to the compound , can be achieved through a sulfur-mediated synthesis involving cascade thioamidation/cyclocondensation and hydrolysis reactions. This method, as described in one of the papers, utilizes 2,2'-biphenyldiamines, 2-chloroacetic acid derivatives, elemental sulfur, and water, and is efficient under metal-free conditions in water . Another paper outlines a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which could potentially be adapted for the synthesis of related compounds .

Molecular Structure Analysis

The molecular structure of oxalamides can be complex, with the potential for various intermolecular interactions. For instance, a study on the crystal and molecular structures of a cocrystal involving an N,N'-bis(pyridin-3-ylmethyl)oxalamide analog demonstrates the formation of O–H···N(pyridyl) hydrogen bonds, leading to three-molecule aggregates . This indicates that the oxalamide moiety can participate in robust supramolecular synthons, which could be relevant for the compound .

Chemical Reactions Analysis

Oxalamides can undergo various chemical reactions, including rearrangements and hydrolysis. The novel acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes to synthesize di- and mono-oxalamides is an example of the chemical versatility of oxalamide derivatives . Additionally, the hydrolysis reaction is a common method to modify the structure of oxalamide derivatives, as seen in the synthesis of N-(2-hydroxyethyl)cytisinecarbothioamide .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxalamides are influenced by their molecular structure. The presence of hydrogen bonding, as seen in the cocrystal study , suggests that oxalamides can have significant solubility in polar solvents and may exhibit higher melting points due to strong intermolecular forces. The aromatic thiophene rings in the compound of interest would contribute to its electronic properties, potentially making it useful in electronic applications.

properties

IUPAC Name

N'-(2-hydroxy-2-thiophen-2-ylpropyl)-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S2/c1-14(19,11-5-3-7-21-11)9-16-13(18)12(17)15-8-10-4-2-6-20-10/h2-7,19H,8-9H2,1H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGDRGPNSNBSLPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NCC1=CC=CS1)(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-(thiophen-2-ylmethyl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.